molecular formula C22H21N5O2S B11016821 trans-N-(1,3-benzothiazol-2-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide

trans-N-(1,3-benzothiazol-2-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide

Cat. No.: B11016821
M. Wt: 419.5 g/mol
InChI Key: FVZDEXGYAGFZKO-UHFFFAOYSA-N
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Description

TRANS-N-1,3-BENZOTHIAZOL-2-YL-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXANECARBOXAMIDE is a complex organic compound that features both benzothiazole and benzotriazine moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C22H21N5O2S/c28-20(24-22-23-18-7-3-4-8-19(18)30-22)15-11-9-14(10-12-15)13-27-21(29)16-5-1-2-6-17(16)25-26-27/h1-8,14-15H,9-13H2,(H,23,24,28)

InChI Key

FVZDEXGYAGFZKO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NC4=NC5=CC=CC=C5S4

Origin of Product

United States

Preparation Methods

The synthesis of TRANS-N-1,3-BENZOTHIAZOL-2-YL-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXANECARBOXAMIDE can be achieved through various synthetic routes. Common methods include:

    Diazo-Coupling Reaction: This involves the reaction of diazonium salts with benzothiazole derivatives under controlled conditions.

    Knoevenagel Condensation: This method involves the condensation of aldehydes with active methylene compounds in the presence of a base.

    Biginelli Reaction: A multicomponent reaction that combines urea, aldehydes, and β-keto esters to form dihydropyrimidinones, which can be further modified to obtain the desired compound.

    Microwave Irradiation: This technique accelerates the reaction process and can be used to synthesize benzothiazole derivatives efficiently.

Chemical Reactions Analysis

TRANS-N-1,3-BENZOTHIAZOL-2-YL-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of TRANS-N-1,3-BENZOTHIAZOL-2-YL-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways. For example, benzothiazole derivatives are known to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar compounds include other benzothiazole and benzotriazine derivatives. These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activities. For instance:

    N-(1,3-Benzothiazol-2-yl)-arylamides: These compounds exhibit antibacterial properties.

    2-(1,3-Benzothiazol-2-ylthio)-1-(4-nitrophenyl)ethanone: Known for its antimicrobial activity.

    N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides: Evaluated for their antidiabetic activity.

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